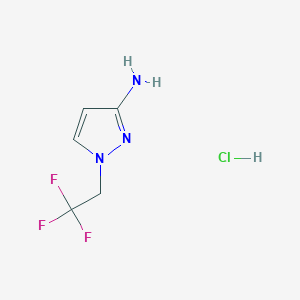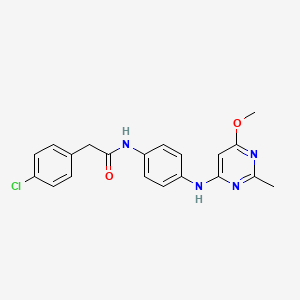
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy-methylpyrimidinyl group, and an acetamide linkage. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl.
Pyrimidine Derivative Synthesis: The next step is the synthesis of the 6-methoxy-2-methylpyrimidine derivative, which can be achieved through a series of condensation reactions involving methoxy and methyl substituents.
Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidine derivative through an acetamide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures during each reaction step to ensure complete conversion of reactants.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthetic route to large-scale production while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives
Reduction Products: Reduced forms of the compound, such as amines or alcohols
Substitution Products: Compounds with substituted groups replacing the chlorine atom
科学研究应用
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in various biological assays to study cellular processes and molecular mechanisms.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide: Lacks the pyrimidine derivative, making it less complex.
2-(4-bromophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide: Has an ethyl group instead of a methyl group on the pyrimidine ring, potentially affecting its properties.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQNJURKAMRZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)

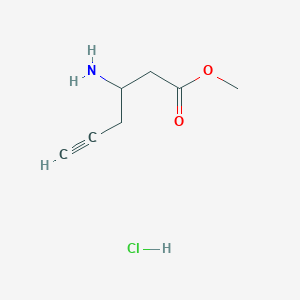
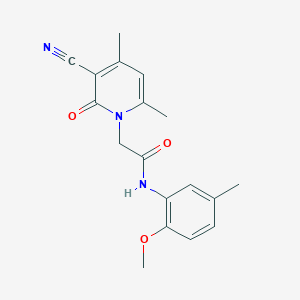
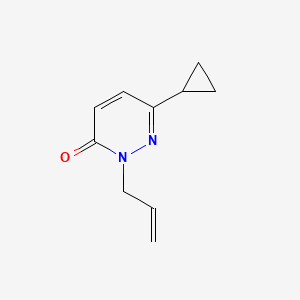
![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
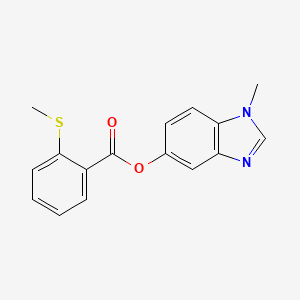
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)
![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
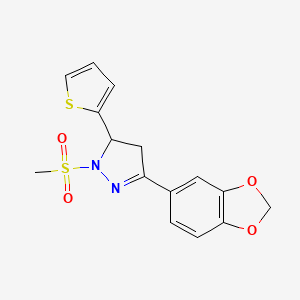
![ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2894474.png)
![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)
